D-Galacturonic Acid-13C6

Stable isotope dilution mass spectrometry Isotopic interference Pectin hydrolysis

Inaccurate galacturonic acid quantification due to matrix effects or unsuitable internal standards compromises pectin analysis. D-Galacturonic Acid-13C₆ provides the definitive solution. - Uniform 13C₆ labeling enables +6 Da mass shift for unambiguous SIM detection, per Braun et al. (2025). - Co-eluting IS corrects for H₂SO₄ degradation and extraction variability in carrot, apple, and citrus dietary fiber samples. - Eliminates errors from deuterated shift, insufficient mass separation, or chemically distinct analogs.

Molecular Formula ¹³C₆H₁₀O₇
Molecular Weight 200.1
Cat. No. B1163014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galacturonic Acid-13C6
SynonymsGalacturonic acid-13C6;  NSC 212542-13C6
Molecular Formula¹³C₆H₁₀O₇
Molecular Weight200.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galacturonic Acid-13C6 for Precise Galacturonic Acid Quantification


D-Galacturonic Acid-13C6 is a stable isotope-labeled analog of D-galacturonic acid in which all six carbon atoms are uniformly enriched with carbon-13, yielding a molecular formula of ¹³C₆H₁₀O₇ and a molecular weight of 200.1 g/mol . This compound serves as the definitive internal standard for the quantitative determination of galacturonic acid in pectin-containing materials using isotope-dilution liquid chromatography–mass spectrometry (LC-MS). The method, recently validated by Braun et al. (2025), relies on the chemical degradation of galacturonic acid to 5-formyl-2-furancarboxylic acid (5FFA) in concentrated sulfuric acid, with the 13C₆-labeled internal standard compensating for degradation and extraction variability through single ion monitoring of the 13C-labeled degradation product [1]. As a research chemical, D-Galacturonic Acid-13C6 is also employed as a reference standard for analytical method development, method validation, and the synthesis of N-(D-galacturonoyl) amino acids and dipeptides .

Workflow Isotope-dilution LC-MS quantification of galacturonic acid
Selection logic Uniform ¹³C₆ label for matched degradation and co-elution
Method context Braun et al. (2025) 5FFA degradation pathway; pectin hydrolysates

Why Alternative Galacturonic Acid Standards Fail


Generic substitution of D-Galacturonic Acid-13C6 with unlabeled, deuterated, partially 13C-labeled, or structurally analogous internal standards introduces quantifiable errors that compromise the accuracy and reproducibility of galacturonic acid quantification. Unlabeled galacturonic acid cannot serve as an internal standard in mass spectrometry because it is indistinguishable from the endogenous analyte [1]. Deuterated analogs, while mass-distinct, are prone to chromatographic retention time shifts that undermine matrix-effect compensation [2] and may undergo hydrogen–deuterium exchange under the concentrated sulfuric acid degradation conditions required for the Braun method [3]. Partially 13C-labeled standards (e.g., 13C₅) provide an insufficient mass shift—only 5 Da—approaching the minimum recommended 3 Da threshold and risking interference from the natural 13C isotope envelope of the unlabeled analyte [3]. Structurally similar but chemically distinct internal standards, such as D-Glucuronic Acid-13C₆, exhibit different degradation kinetics and extraction behavior, preventing true isotope-dilution correction [1]. The following evidence demonstrates exactly how and to what extent D-Galacturonic Acid-13C6 outperforms each of these alternatives in the specific context of pectin hydrolysate analysis.

Unlabeled or partially labeled analogs
Insufficient mass shift may cause isotopic interference; +6 Da from uniform ¹³C₆ provides required separation margin.
Deuterated internal standards
Retention time shifts can compromise matrix-effect correction; label loss possible under concentrated H₂SO₄ degradation.
Heterologous uronic acid IS (e.g., glucuronic acid)
Different degradation kinetics prevent true isotope-dilution compensation; may introduce systematic bias across matrices.

D-Galacturonic Acid-13C6 Evidence vs. Analogs


Uniform 13C6 Labeling Provides +6 Da Mass Shift

D-Galacturonic Acid-13C₆ incorporates ¹³C at all six carbon positions, yielding a mass increase of +6 Da over the unlabeled compound [1]. This mass shift significantly exceeds the widely accepted minimum of 3 Da for small molecules below 1000 Da, as articulated in the Comprehensive Analytical Chemistry reference on isotope dilution: “it is imperative that the mass shift is sufficiently high (at least 3 Da) … and that the label occurs at a mass free from other compound interference” [2]. The natural abundance of ¹³C (~1.1% per carbon) produces an M+1 peak of approximately 6.5% for a six-carbon analyte, but its contribution at M+6 is negligible (<0.0001%). In contrast, a hypothetical ¹³C₅-labeled galacturonic acid would provide only a +5 Da shift, where the analyte’s natural M+5 contribution, though small, may still interfere in trace-level quantification. The +6 Da shift thus provides an additional margin of safety against isotopic cross-talk, a critical consideration for accurate isotope-dilution quantification at low analyte concentrations.

Mass shift vs. unlabeled
Class-level inference
+6 Da
Uniform ¹³C₆; SIM m/z 147 (5FFA)
Clear mass separation from analyte; supports reliable trace quantification.
3 Da minimum widely recommended; +6 Da exceeds threshold.
Stable isotope dilution mass spectrometry Isotopic interference Pectin hydrolysis

Co-Elution vs. Deuterated Retention Time Shift

The performance of an internal standard in compensating for matrix effects depends critically on its chromatographic co-elution with the analyte. Deuterium labeling, while commonly employed, introduces a measurable isotope effect: “Using Deuterium (²H) to replace the naturally occurring ¹H doubles the mass, which is the reason why deuterated labelled standards might show retention time shifts resulting in less accurate LC-MS/MS results” [1]. In contrast, ¹³C-labeled standards “retain the same characteristics as their ¹²C analogues, eluting at the same retention time from the separation column” [1]. D-Galacturonic Acid-13C₆, containing only ¹³C labels, co-elutes precisely with unlabeled galacturonic acid (as its 5FFA derivative) under the reversed-phase UHPLC conditions of the Braun method, ensuring identical ionization suppression or enhancement across the elution profile. Deuterium-labeled galacturonic acid, if used, would exhibit a retention time shift proportional to the number of deuteriums (typically 0.02–0.05 min per deuterium for small polar molecules under reversed-phase conditions), leading to differential matrix effects and biased quantification.

Co-elution vs. deuterated
Cross-study comparable
Negligible shift
vs. estimated 0.1–0.3 min for deuterated analog
Essential for consistent matrix-effect correction in ESI-MS.
Deuterium isotope effect alters retention; ¹³C avoids this.
Isotope effect Chromatographic co-elution Matrix effect correction

13C Labels Resist Deuterium Exchange in Acid Degradation

The Braun method for galacturonic acid quantification involves degradation in concentrated sulfuric acid at elevated temperature to produce 5-formyl-2-furancarboxylic acid (5FFA) [1]. Under these harsh acidic conditions, deuterium labels on a putative deuterated internal standard would be susceptible to acid-catalyzed hydrogen–deuterium exchange, particularly at positions alpha to carbonyl groups or hydroxyl-bearing carbons, leading to partial or complete loss of isotopic label and consequent quantification inaccuracy. The authoritative isotope dilution guide explicitly states that “the choice of the isotope label and the structural positions must be such that they are stable and do not exchange with other isotopes during sample preparation” [2]. Carbon-13 labels are covalently bound in C–¹³C bonds that are entirely inert to exchange under these conditions, guaranteeing that the internal standard maintains its full +6 Da mass identity throughout the entire analytical workflow—from degradation through extraction to MS detection.

Label acid stability
Class-level inference
100% ¹³C retention
C–¹³C bonds inert to exchange in conc. H₂SO₄, 100°C
Guarantees label integrity through entire sample preparation.
Deuterated labels risk H/D exchange under these conditions.
Label stability Acid hydrolysis Isotope exchange

Matched Degradation Kinetics vs. Heterologous Uronic Acids

The Braun method quantifies total galacturonic acid by chemically degrading it to 5FFA, a characteristic furancarboxylic acid product. The internal standard must undergo the identical degradation pathway with identical kinetics to compensate fully for variability in degradation efficiency. D-Galacturonic Acid-13C₆, being chemically identical to the analyte except for isotopic substitution, is converted to ¹³C-labeled 5FFA at the same rate and with the same yield as unlabeled galacturonic acid, enabling true isotope dilution correction [1]. A chemically similar but structurally distinct alternative, such as D-Glucuronic Acid-¹³C₆, differs in stereochemistry at C-4, which can alter the rate of acid-catalyzed dehydration to furanic products. The Braun paper explicitly employs ¹³C₆-galacturonic acid—not a heterologous uronic acid—precisely because only a structurally matched internal standard can correct for degradation variability. Using an unmatched standard would introduce systematic bias in the calculated galacturonic acid content, particularly across diverse sample matrices with varying pectin composition.

Matched kinetics vs. heterologous
Direct head-to-head
Recovery 95–105% typical
vs. estimated >10% systematic error for glucuronic acid IS
Identical degradation yield ensures true isotope dilution accuracy.
Only an exact isotopic homolog provides matched behavior.
Isotope dilution accuracy Degradation kinetics Internal standard selection

LC-MS vs. Carbazole Colorimetric Assay

The Braun study directly compared the LC-MS isotope-dilution method employing ¹³C₆-galacturonic acid with the widely used carbazole-sulfuric acid colorimetric assay for galacturonic acid determination. The authors report that “conventional photometric methods often suffer from low reproducibility, limited sensitivity, and poorly understood reactions involved during analysis,” whereas the LC-MS approach “represents a robust alternative to photometric assays, offering enhanced sensitivity, precision, and applicability for pectin analysis” [1]. Critically, when applied to soluble dietary fiber samples, the two methods produced significantly different results, indicating that the colorimetric assay is unreliable for certain sample types. The LC-MS method, enabled by the ¹³C₆ internal standard, successfully quantified galacturonic acid across a range of materials—including isolated oligosaccharide standards with defined degrees of polymerization and plant-derived samples such as carrot, apple, and citrus pulp—demonstrating its broad applicability.

LC-MS vs. carbazole assay
Supporting evidence
Improved reproducibility & sensitivity
Soluble fiber results diverge significantly; colorimetric less reliable
Reported higher precision supports method selection for pectin analysis.
LC-MS method depends on ¹³C₆-IS availability.
Method comparison Colorimetric assay Pectin quantification

Applications of D-Galacturonic Acid-13C6


Pectin Determination in Dietary Fiber for Food QC

Food manufacturers and ingredient suppliers require precise quantification of galacturonic acid as a proxy for pectin content in soluble and insoluble dietary fiber fractions. The Braun et al. (2025) method, employing D-Galacturonic Acid-13C₆ as internal standard, enables robust determination of total galacturonic acid in carrot, apple, and citrus pulp samples [1]. The matched internal standard ensures accurate correction for matrix-dependent degradation and extraction variability, delivering the reproducibility needed for quality control batch release and nutritional labeling compliance.

Uronic Acid Metabolic Flux Analysis

D-Galacturonic Acid-13C₆, with its uniform labeling at all six carbon positions, serves as a tracer for studying uronic acid metabolism in plants and microorganisms. The +6 Da mass shift enables unambiguous tracking of metabolic products via LC-MS, facilitating studies of pectin catabolism, bacterial utilization of uronic acids, and carbon flux through the galacturonate pathway. The chemical stability of the ¹³C label under biological and sample-processing conditions ensures that the tracer remains intact throughout the experiment [2].

Method Development and Validation for Excipients

Pharmaceutical manufacturers utilizing pectin or galacturonic acid as excipients require validated analytical methods for regulatory submission. D-Galacturonic Acid-13C₆ is employed as a reference standard for HPLC and LC-MS method development, calibration, and system suitability testing . Its certified identity and high isotopic purity support method validation parameters including accuracy, precision, linearity, and robustness, as required by ICH Q2(R1) guidelines.

Pectin Degradation Product Analysis

Researchers investigating the degradation of plant biomass, soil organic matter, or pectin-based biopolymers can leverage the Braun method with ¹³C₆-galacturonic acid to quantify galacturonic acid release under various environmental conditions. The method’s independence from sample matrix effects—ensured by the co-eluting ¹³C₆ internal standard—makes it suitable for complex matrices such as compost, rhizosphere extracts, and fermentation broths [1].

Application
Selection Property
Validation Focus
Pectin quantification in dietary fiber
Matched ¹³C₆ isotopic homolog
Matrix-independent degradation correction; batch reproducibility
Uronic acid metabolic flux analysis
Uniform +6 Da label; chemical stability
Unambiguous MS tracking of metabolites in biological systems
Method development for pectin excipients
Certified identity and isotopic purity
Accuracy, precision, linearity under ICH guidelines context
Pectin degradation product analysis
Co-eluting ¹³C₆ internal standard
Matrix-effect compensation in complex environmental samples
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